An In-depth Technical Guide to 5-Bromo-2-isobutyl-1,3-thiazole: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-2-isobutyl-1,3-thiazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole and its derivatives represent a cornerstone in heterocyclic chemistry, renowned for their wide-ranging applications in medicinal chemistry and materials science.[1][2][3][4] The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a key structural motif in numerous bioactive compounds, including natural products like vitamin B1 (thiamine) and a plethora of synthetic drugs.[2] The strategic functionalization of the thiazole scaffold allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide provides a comprehensive technical overview of 5-Bromo-2-isobutyl-1,3-thiazole, a valuable building block for chemical synthesis and drug discovery. While specific experimental data for this compound is limited, this document consolidates available information and provides expert insights based on the well-established chemistry of related thiazole derivatives.
Core Physical and Chemical Properties
The precise experimental determination of all physical properties for 5-Bromo-2-isobutyl-1,3-thiazole is not extensively documented in publicly available literature. However, based on data from chemical suppliers and the known properties of analogous compounds, we can compile a table of its core attributes.
| Property | Value | Source/Comment |
| CAS Number | 905300-73-4 | [5] |
| Molecular Formula | C₇H₁₀BrNS | [5] |
| Molecular Weight | 220.13 g/mol | [5] |
| IUPAC Name | 5-bromo-2-(2-methylpropyl)-1,3-thiazole | |
| Physical Form | Expected to be a liquid or low-melting solid | Based on analogs like 5-Bromo-2-isopropylthiazole[6][7] |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Estimated ~1.3-1.4 g/cm³ | |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate) and insoluble in water. | General property of similar organic compounds. |
Structural Elucidation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the C4 position of the thiazole ring, typically in the aromatic region (δ 7.0-8.0 ppm). The isobutyl group will present as a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the thiazole ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the three carbons of the thiazole ring and the four carbons of the isobutyl group. The C5 carbon bearing the bromine atom will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[11][12][13] Key expected peaks include:
-
~3100 cm⁻¹: C-H stretching of the aromatic thiazole ring.
-
2870-2960 cm⁻¹: C-H stretching of the isobutyl group.[11]
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.[11]
-
C-Br stretching: Typically observed in the fingerprint region.
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[14] The fragmentation pattern would likely involve the loss of the isobutyl group or the bromine atom.
Synthesis of 5-Bromo-2-isobutyl-1,3-thiazole
A plausible and widely used method for the synthesis of 2,5-disubstituted thiazoles is the Hantzsch thiazole synthesis.[15][16][17][18] This method involves the condensation of a thioamide with an α-haloketone or α-haloaldehyde. For the synthesis of 5-Bromo-2-isobutyl-1,3-thiazole, a potential synthetic strategy would involve the reaction of isovalerothioamide with a suitable 2-bromo-2-haloacetaldehyde equivalent.
Caption: A potential synthetic workflow for 5-Bromo-2-isobutyl-1,3-thiazole.
Detailed Experimental Protocol (Hypothetical)
-
Preparation of Isovalerothioamide: Isovaleraldehyde is reacted with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in an appropriate solvent like toluene or dioxane. The reaction is typically heated to drive the conversion to the corresponding thioamide.
-
Hantzsch Cyclization: The prepared isovalerothioamide is then reacted with a 2-bromo-2-haloacetaldehyde derivative (e.g., 2,2-dibromoacetaldehyde or a protected equivalent) in a solvent such as ethanol or acetonitrile. The reaction mixture is heated, often under reflux, to facilitate the cyclization and subsequent dehydration to form the thiazole ring.
-
Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as column chromatography on silica gel to yield the pure 5-Bromo-2-isobutyl-1,3-thiazole.
Chemical Reactivity and Synthetic Utility
The reactivity of 5-Bromo-2-isobutyl-1,3-thiazole is primarily dictated by the presence of the bromine atom at the C5 position, which is susceptible to a variety of synthetic transformations.
Caption: Key reactivity pathways of 5-Bromo-2-isobutyl-1,3-thiazole.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 5-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This is a versatile reaction for forming C-C bonds by coupling with boronic acids or their esters in the presence of a palladium catalyst and a base.[19][20][21][22][23] This allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C5 position.
-
Other Cross-Coupling Reactions: Other common cross-coupling reactions such as Stille (with organostannanes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can also be employed to further functionalize the thiazole ring.
Lithiation and Subsequent Electrophilic Quench
The bromine atom can be exchanged with lithium using a strong organolithium base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures.[24][25][26][27][28] The resulting 5-lithio-2-isobutyl-1,3-thiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a diverse array of functional groups at the C5 position.
Potential Applications in Drug Discovery and Materials Science
Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][3][4] The isobutyl group can enhance lipophilicity, which may improve cell membrane permeability and interaction with biological targets. The bromo-substituent provides a crucial reactive site for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.
In materials science, substituted thiazoles are being investigated for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their electronic properties.[29] The ability to functionalize the 5-position of the thiazole ring allows for the synthesis of conjugated polymers and small molecules with tailored optoelectronic characteristics.
Conclusion
5-Bromo-2-isobutyl-1,3-thiazole is a valuable and versatile synthetic intermediate. While comprehensive experimental data for this specific compound is not widely published, its physical and chemical properties can be reliably inferred from its structure and comparison with related compounds. Its synthesis can be achieved through established methods like the Hantzsch thiazole synthesis, and its reactivity, centered around the C5-bromo substituent, opens up a multitude of possibilities for creating more complex molecules. For researchers in drug discovery and materials science, this compound serves as a key building block for the development of novel and functional chemical entities.
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